molecular formula C19H13FN2O4S B2684882 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-54-0

3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2684882
CAS No.: 922137-54-0
M. Wt: 384.38
InChI Key: URFHKCZRVOIWPN-UHFFFAOYSA-N
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Description

3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for research applications. This compound features a dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffold, a structure noted in scientific literature for its presence in compounds with various biological activities . The primary sulfonamide group (-SO2NH2) is a key pharmacophore known to confer potent inhibitory activity against carbonic anhydrase isoforms , which are zinc metalloenzymes involved in critical physiological processes such as respiration, electrolyte secretion, and pH regulation . Researchers may find value in this compound for exploring the inhibition of tumor-associated CA IX or physiologically dominant cytosolic CA II, given that structurally similar benzenesulphonamides have demonstrated excellent, low nanomolar inhibition against these isoforms . Furthermore, the dibenzooxazepin core is a privileged structure in medicinal chemistry, with derivatives being investigated as receptor antagonists for central nervous system targets, such as the 5-HT6 receptor . The specific incorporation of a 3-fluoro substituent on the benzenesulfonamide ring is intended to modulate the molecule's electronic properties, lipophilicity, and binding affinity, potentially leading to enhanced isoform selectivity and pharmacokinetic profiles. This product is intended for chemical and biological research purposes only, including but not limited to, enzyme inhibition assays, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O4S/c20-12-4-3-5-14(10-12)27(24,25)22-13-8-9-17-15(11-13)19(23)21-16-6-1-2-7-18(16)26-17/h1-11,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFHKCZRVOIWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Formation of Dihydrodibenzo[b,f][1,4]oxazepin-2-one: This involves the cyclization of appropriate starting materials under acidic conditions.

  • Fluorination: Introduction of the fluorine atom at the 3-position of the benzene ring.

  • Sulfonamide Formation: Reaction of the fluorinated compound with benzenesulfonamide under suitable conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of reactions, including:

  • Oxidation: Conversion of the sulfonamide group to sulfonyl chloride.

  • Reduction: Reduction of the oxo group to a hydroxyl group.

  • Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chloride derivatives.

  • Reduction: Production of hydroxylated derivatives.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepin class may exhibit neuroprotective effects or modulate neurotransmitter systems. This makes them potential candidates for treating conditions such as:

  • Anxiety Disorders
  • Depression
  • Neurodegenerative Diseases

Studies suggest that 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may interact with specific receptors or enzymes in the central nervous system, potentially leading to therapeutic benefits.

Anticancer Activity

Emerging research highlights the potential of this compound in cancer therapy. The sulfonamide moiety can enhance the compound's ability to inhibit tumor growth by interacting with various biological pathways involved in cell proliferation and apoptosis. Preliminary studies have indicated promising results in vitro against certain cancer cell lines.

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Compounds with similar structures have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions that utilize specific reagents and conditions to achieve the desired molecular structure. Key steps include:

  • Formation of the dibenzo[b,f][1,4]oxazepine core.
  • Introduction of the fluorinated benzene and sulfonamide groups.

This synthetic route is crucial for ensuring the purity and biological activity of the compound.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of dibenzo[b,f][1,4]oxazepin derivatives, including this compound. Results demonstrated significant reductions in neuronal cell death under oxidative stress conditions, suggesting potential applications for neurodegenerative diseases.

Case Study 2: Anticancer Activity

In another study focusing on cancer therapeutics, researchers evaluated the efficacy of various dibenzo[b,f][1,4]oxazepins against breast cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-Fluoro-N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)Benzenesulfonamide
  • Key Differences :
    • Fluorine at para-position (vs. meta in the target compound).
    • Additional 10-methyl group on the oxazepine ring.
  • Impact: The para-fluorine may alter π-π stacking interactions compared to the meta-substituted target compound.
Thiazepine-Based Analogs (e.g., Compounds 47–49 in )
  • Core Structure : Dibenzo[b,f][1,4]thiazepine (sulfur replaces oxygen in the heterocycle).
  • Thiazepine derivatives in and exhibit LCMS retention times ~4–5 minutes, suggesting comparable logP values to oxazepine analogs .

Functional Group Modifications

N-(4-Methoxybenzyl)-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxamide 5-Oxide (Compound 31)
  • Key Differences : Carboxamide at position 8 vs. sulfonamide at position 2 in the target compound.
  • Impact: Carboxamide’s hydrogen-bond donor/acceptor profile differs from sulfonamide, which has stronger electron-withdrawing effects. LCMS m/z 813.2 [M+H+] for Compound 31 vs. ~398 for the target compound, indicating divergent fragmentation patterns .
2-(4-Fluorophenyl)-N-(11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-7-yl)Acetamide (Compound 10 in )
  • Key Differences : Acetamide linker with a 4-fluorophenyl group vs. sulfonamide with 3-fluorophenyl.
  • Impact :
    • Acetamide’s flexibility may reduce binding affinity compared to the rigid sulfonamide linker.
    • Fluorine position (para vs. meta) affects dipole moments and steric alignment in receptor pockets .

Pharmacological Implications

  • Receptor Selectivity : Thiazepine carboxamides in and show D2 dopamine receptor antagonism (Ki values ~10–100 nM), suggesting the oxazepine sulfonamide core may retain similar activity with modified selectivity due to substituent differences .
  • Metabolic Stability: The 3-fluoro group in the target compound may enhance stability compared to non-fluorinated analogs by reducing cytochrome P450-mediated oxidation .

Biological Activity

3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. The presence of a fluorine atom and a sulfonamide group suggests significant biological activity that could influence various biological pathways.

Chemical Structure and Properties

The molecular formula for this compound is C20H15FN2O4SC_{20}H_{15}FN_2O_4S, with a molecular weight of approximately 398.41 g/mol. The compound features a complex structure that includes multiple functional groups, which may contribute to its reactivity and biological activity.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as neurotransmitter receptors or enzymes within the central nervous system. The fluorine atom may enhance binding affinity due to its electronegativity and ability to participate in hydrogen bonding interactions .

Biological Activity and Therapeutic Potential

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepin class may exhibit neuroprotective effects or modulate neurotransmitter systems. This could be relevant for treating conditions such as anxiety or depression.

In Vitro Studies

In vitro studies have shown that this compound may possess significant cytotoxic activity against various tumor cell lines. For example, similar compounds in this class have demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting potential for anticancer therapies .

Data Table: Biological Activity Overview

Activity Description
Cytotoxicity Exhibits selective cytotoxicity against tumor cell lines
Neuroprotective Effects Potential modulation of neurotransmitter systems
Receptor Interaction Possible interaction with CNS receptors
Fluorine Influence Enhances binding affinity due to electronegativity

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the dibenzo[b,f][1,4]oxazepin class:

  • Neuropharmacological Studies : Research has indicated that certain derivatives possess anxiolytic and antidepressant-like effects in animal models. These findings suggest that modifications in the molecular structure can lead to enhanced therapeutic efficacy.
  • Cytotoxicity Assessments : In studies evaluating tumor cell lines, compounds similar to this compound have shown promising results in selectively inducing apoptosis in cancer cells while exhibiting low toxicity to normal cells .
  • Mechanistic Insights : Docking studies have provided insights into how these compounds bind to specific targets like lysine-specific demethylase 1 (LSD1), which is implicated in various cancers. The binding affinities observed suggest a potential pathway for drug development targeting epigenetic regulators .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of this compound?

  • Methodological Answer : Utilize NMR spectroscopy (¹H and ¹³C) to confirm the sulfonamide linkage and fluorine substitution. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹). X-ray crystallography resolves the dibenzooxazepine core geometry if single crystals are obtainable. For purity assessment, employ HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates .

Q. What are the critical steps in synthesizing this compound, and how can yield be optimized?

  • Methodological Answer : Synthesis involves:

  • Step 1 : Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of o-aminophenol derivatives under reflux with catalysts like p-toluenesulfonic acid.
  • Step 2 : Sulfonylation using 3-fluorobenzenesulfonyl chloride in DMF at 0–5°C to minimize side reactions.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
  • Optimization : Adjust stoichiometry (1.2–1.5 eq sulfonyl chloride), use anhydrous solvents, and monitor reaction progress with TLC .

Q. How should initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) due to the sulfonamide group’s known activity. Use cell-based viability assays (MTT or resazurin) in cancer (e.g., HeLa, MCF-7) and inflammatory (e.g., RAW 264.7 macrophages) models. Include positive controls (e.g., celecoxib for COX-2) and measure IC₅₀ values in triplicate. Validate solubility in DMSO (<0.1% v/v) to avoid solvent interference .

Q. What challenges arise in solubility and formulation, and how can they be addressed?

  • Methodological Answer : The compound’s lipophilic dibenzooxazepine core may limit aqueous solubility. Use co-solvents (e.g., PEG 400, cyclodextrins) or micronization to enhance bioavailability. Perform thermal analysis (DSC/TGA) to identify melting points (~200–250°C) and assess stability for solid dispersion formulations .

Advanced Research Questions

Q. What mechanistic insights exist for its potential enzyme inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to COX-2’s hydrophobic pocket via the sulfonamide group. Validate with isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Compare inhibition kinetics (Km/Vmax shifts) against non-fluorinated analogs to assess fluorine’s electronic effects .

Q. How do substituent variations (e.g., fluoro vs. chloro) impact structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies show:

  • Fluoro : Enhances metabolic stability and electron-withdrawing effects, improving COX-2 selectivity.
  • Chloro : Increases lipophilicity (logP ↑) but may reduce solubility.
  • Methoxy : Introduces steric hindrance, reducing binding affinity.
  • Experimental Design : Synthesize analogs (e.g., 3-chloro, 4-methoxy derivatives) and compare IC₅₀ values in enzyme assays. Use QSAR models to correlate substituent Hammett constants (σ) with activity .

Q. What strategies improve synthetic route scalability and purity?

  • Methodological Answer : Transition from batch to continuous flow chemistry for cyclization steps to enhance reproducibility. Replace DMF with green solvents (e.g., 2-MeTHF) to reduce toxicity. Implement process analytical technology (PAT) like inline FT-IR to monitor intermediate formation. Optimize crystallization conditions (anti-solvent addition rate) to achieve >99% purity .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ across studies) may stem from impurity profiles or assay conditions. Conduct:

  • Comparative studies : Test batches with ≥98% purity (HPLC-validated) under standardized protocols (e.g., fixed ATP concentration in kinase assays).
  • Meta-analysis : Pool data from PubChem and independent studies, adjusting for variables like cell passage number or serum concentration .

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